molecular formula C6H13Cl2N3 B6183478 3-(aminomethyl)pyrrolidine-1-carbonitrile dihydrochloride CAS No. 2624136-30-5

3-(aminomethyl)pyrrolidine-1-carbonitrile dihydrochloride

Cat. No. B6183478
CAS RN: 2624136-30-5
M. Wt: 198.1
InChI Key:
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Description

“3-(aminomethyl)pyrrolidine-1-carbonitrile dihydrochloride” is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to create compounds for treating human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “3-(aminomethyl)pyrrolidine-1-carbonitrile dihydrochloride” is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving “3-(aminomethyl)pyrrolidine-1-carbonitrile dihydrochloride” are likely to be influenced by the properties of the pyrrolidine ring . The ring can be constructed from different cyclic or acyclic precursors, or functionalized if it is preformed . The different stereoisomers and the spatial orientation of substituents can lead to different biological profiles of drug candidates .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(aminomethyl)pyrrolidine-1-carbonitrile dihydrochloride” are likely to be influenced by the properties of the pyrrolidine ring . The ring’s non-planarity, sp3-hybridization, and contribution to the molecule’s stereochemistry can affect the compound’s physicochemical parameters .

Mechanism of Action

The mechanism of action of “3-(aminomethyl)pyrrolidine-1-carbonitrile dihydrochloride” is likely to be influenced by the properties of the pyrrolidine ring . The ring’s non-planarity, sp3-hybridization, and contribution to the molecule’s stereochemistry can affect how the compound interacts with biological targets .

Future Directions

The future directions for “3-(aminomethyl)pyrrolidine-1-carbonitrile dihydrochloride” could involve further exploration of the pharmacophore space due to sp3-hybridization, investigation of the contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring . This could lead to the development of new pyrrolidine compounds with different biological profiles .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(aminomethyl)pyrrolidine-1-carbonitrile dihydrochloride involves the reaction of 1-pyrrolidinecarbonitrile with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "1-pyrrolidinecarbonitrile", "formaldehyde", "ammonium chloride", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: Mix 1-pyrrolidinecarbonitrile, formaldehyde, and ammonium chloride in a solvent such as ethanol or methanol.", "Step 2: Heat the mixture to reflux for several hours to allow for the formation of 3-(aminomethyl)pyrrolidine-1-carbonitrile.", "Step 3: Cool the mixture and add sodium borohydride to reduce any unreacted formaldehyde.", "Step 4: Quaternize the product with hydrochloric acid to form the dihydrochloride salt of 3-(aminomethyl)pyrrolidine-1-carbonitrile." ] }

CAS RN

2624136-30-5

Product Name

3-(aminomethyl)pyrrolidine-1-carbonitrile dihydrochloride

Molecular Formula

C6H13Cl2N3

Molecular Weight

198.1

Purity

95

Origin of Product

United States

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